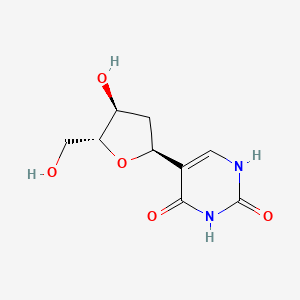![molecular formula C10H18N2O2 B13027688 tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate CAS No. 1428547-10-7](/img/structure/B13027688.png)
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is a chemical compound with the molecular formula C10H18N2O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound features a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Scientific Research Applications
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(1-oxaspiro[2.3]hexan-5-yl)carbamate
- tert-Butyl(5-hydroxyspiro[2.3]hexan-1-yl)carbamate
- tert-Butyl(1-oxaspiro[2.3]hexan-5-yl)methylcarbamate
Uniqueness
tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate is unique due to its azaspirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
CAS No. |
1428547-10-7 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-4-10(7)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
HALMBSVCAYSZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


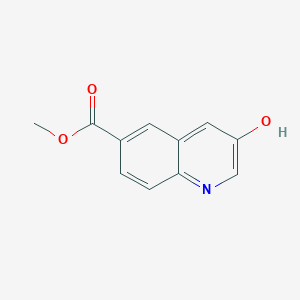

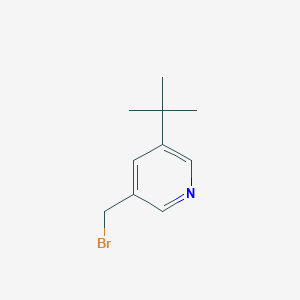

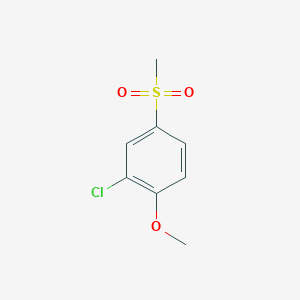
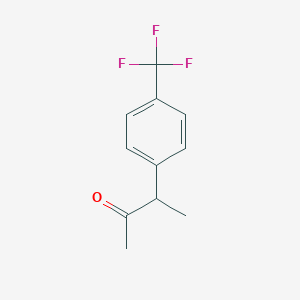
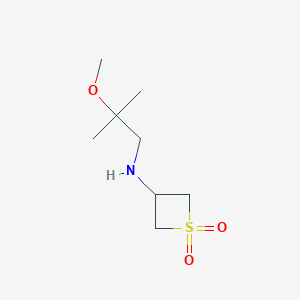
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
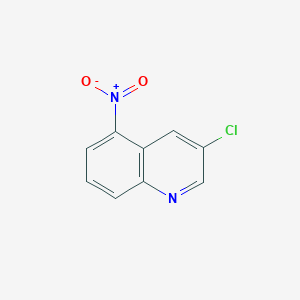
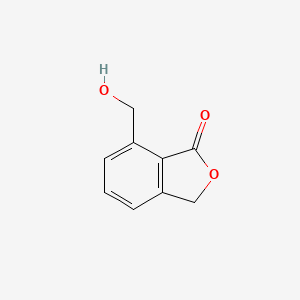
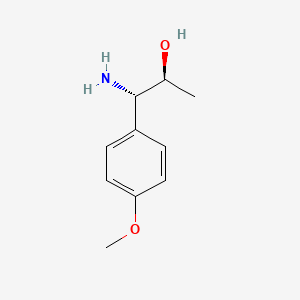
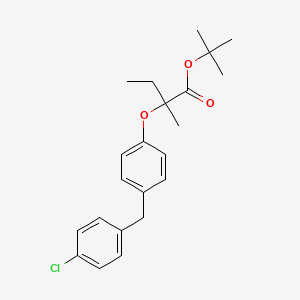
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
